N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15864146
InChI: InChI=1S/C11H17N3.3ClH/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11;;;/h1,3,6,9,11,13-14H,2,4-5,7-8H2;3*1H
SMILES:
Molecular Formula: C11H20Cl3N3
Molecular Weight: 300.7 g/mol

N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride

CAS No.:

Cat. No.: VC15864146

Molecular Formula: C11H20Cl3N3

Molecular Weight: 300.7 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride -

Specification

Molecular Formula C11H20Cl3N3
Molecular Weight 300.7 g/mol
IUPAC Name N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine;trihydrochloride
Standard InChI InChI=1S/C11H17N3.3ClH/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11;;;/h1,3,6,9,11,13-14H,2,4-5,7-8H2;3*1H
Standard InChI Key DQLVEIQOQZRAQV-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)NCCC2=CN=CC=C2.Cl.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride (molecular formula: C₁₁H₂₀Cl₃N₃, molecular weight: 300.7 g/mol) consists of a pyridin-3-yl group connected to a pyrrolidin-2-amine backbone through a two-carbon ethyl chain, with three hydrochloride counterions enhancing solubility. Key structural features include:

  • Pyridine ring: A six-membered aromatic ring with a nitrogen atom at the 3-position, enabling hydrogen bonding and π-π interactions.

  • Pyrrolidine moiety: A five-membered saturated ring with a secondary amine, contributing to conformational flexibility and basicity.

  • Ethylamine linker: Facilitates spatial separation between aromatic and aliphatic regions, potentially optimizing receptor binding .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₀Cl₃N₃
Molecular Weight300.7 g/mol
IUPAC NameN-(2-pyridin-3-ylethyl)pyrrolidin-2-amine trihydrochloride
SolubilityWater-soluble (HCl salt form)
Storage Conditions2–8 °C (refrigerated)

Synthesis and Optimization

While detailed synthetic protocols remain proprietary, general pathways for analogous compounds involve multi-step reactions:

  • Core assembly: Coupling 2-aminopyridine derivatives with pyrrolidine precursors via nucleophilic substitution or reductive amination .

  • Salt formation: Treatment with hydrochloric acid to yield the trihydrochloride salt, improving stability and bioavailability .

Critical parameters include:

  • Temperature control: Avoiding decomposition of heat-labile intermediates.

  • Solvent selection: Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance reaction efficiency .

  • Purification: Chromatography or recrystallization to achieve >95% purity .

Biological Activities and Mechanisms

Neurotransmitter Receptor Interactions

The compound’s pyrrolidine and pyridine motifs resemble ligands for monoamine transporters and receptors. Preliminary studies suggest:

  • Dopaminergic modulation: Structural analogs exhibit affinity for dopamine D₂/D₃ receptors (Ki ≈ 50–100 nM) .

  • Serotonergic effects: Pyridine derivatives act as 5-HT₁A partial agonists, implicating potential anxiolytic properties.

Table 2: In Vitro Activity of Structural Analogs

CompoundTargetActivity (IC₅₀)Selectivity IndexSource
Pyridine-pyrrolidine hybridDopamine D₂78 nM15x over D₁
3-Fluorophenyl derivative5-HT₁A120 nM8x over 5-HT₂A

Enzymatic Inhibition

Pharmacokinetic Profile

Limited in vivo data exist, but related hydrochlorides demonstrate:

  • Oral bioavailability: 40–60% in rodent models due to enhanced solubility .

  • Half-life: 4–6 hours, suggesting twice-daily dosing regimens .

  • Blood-brain barrier penetration: LogP ≈ 1.2 (calculated) indicates moderate CNS access.

Therapeutic Applications and Future Directions

Neuropharmacology

  • Depression: Pyrrolidine derivatives enhance synaptic serotonin levels in preclinical models .

  • Neurodegeneration: nNOS inhibition mitigates excitotoxicity in Alzheimer’s disease models .

Chemical Probe Development

The compound’s modular structure allows derivatization at:

  • Pyridine C4: Introducing electron-withdrawing groups (e.g., -F) to optimize receptor affinity .

  • Pyrrolidine N1: Alkyl substituents to modulate metabolic stability .

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